molecular formula C18H16O3 B14126982 Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone CAS No. 89311-77-3

Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone

Katalognummer: B14126982
CAS-Nummer: 89311-77-3
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: MGPMSBKIJHDBIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is an organic compound characterized by its unique structure, which includes a dioxepin ring fused with phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the cyclization of a phenyl-substituted diol with a phenyl ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the dioxepin ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Formation of phenyl-substituted carboxylic acids.

    Reduction: Formation of phenyl-substituted alcohols.

    Substitution: Introduction of halogen or nitro groups on the phenyl rings.

Wissenschaftliche Forschungsanwendungen

Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

  • Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)ethanone
  • Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)propanone

Comparison: Phenyl(2-phenyl-4,5-dihydro-2H-1,3-dioxepin-2-yl)methanone is unique due to its specific substitution pattern and the presence of the dioxepin ring. This structure imparts distinct chemical and physical properties, such as stability and reactivity, making it suitable for various applications. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, highlighting its potential for specialized uses.

Eigenschaften

CAS-Nummer

89311-77-3

Molekularformel

C18H16O3

Molekulargewicht

280.3 g/mol

IUPAC-Name

phenyl-(2-phenyl-4,5-dihydro-1,3-dioxepin-2-yl)methanone

InChI

InChI=1S/C18H16O3/c19-17(15-9-3-1-4-10-15)18(16-11-5-2-6-12-16)20-13-7-8-14-21-18/h1-7,9-13H,8,14H2

InChI-Schlüssel

MGPMSBKIJHDBIP-UHFFFAOYSA-N

Kanonische SMILES

C1COC(OC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.